MtbHU-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

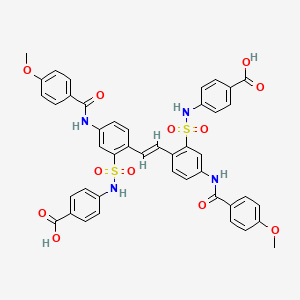

C44H36N4O12S2 |

|---|---|

Molecular Weight |

876.9 g/mol |

IUPAC Name |

4-[[2-[(E)-2-[2-[(4-carboxyphenyl)sulfamoyl]-4-[(4-methoxybenzoyl)amino]phenyl]ethenyl]-5-[(4-methoxybenzoyl)amino]phenyl]sulfonylamino]benzoic acid |

InChI |

InChI=1S/C44H36N4O12S2/c1-59-37-21-11-29(12-22-37)41(49)45-35-19-5-27(39(25-35)61(55,56)47-33-15-7-31(8-16-33)43(51)52)3-4-28-6-20-36(46-42(50)30-13-23-38(60-2)24-14-30)26-40(28)62(57,58)48-34-17-9-32(10-18-34)44(53)54/h3-26,47-48H,1-2H3,(H,45,49)(H,46,50)(H,51,52)(H,53,54)/b4-3+ |

InChI Key |

BUKDBBAIBCRONN-ONEGZZNKSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)S(=O)(=O)NC5=CC=C(C=C5)C(=O)O)S(=O)(=O)NC6=CC=C(C=C6)C(=O)O |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)S(=O)(=O)NC5=CC=C(C=C5)C(=O)O)S(=O)(=O)NC6=CC=C(C=C6)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of MtbHU-IN-1: A Hypothetical Inhibitor of a Key Mycobacterial Nucleoid-Associated Protein

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: MtbHU-IN-1 is a hypothetical inhibitor used in this document for illustrative purposes to explore the potential mechanisms of action against its target, the Mycobacterium tuberculosis histone-like protein (MtbHU or HupB). The data, protocols, and pathways described herein are based on the known function of MtbHU and established methodologies in drug discovery.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a remarkable ability to persist within the host, largely due to its dynamic regulation of gene expression in response to various stress conditions. A key player in this adaptation is the histone-like protein HU (MtbHU), also known as HupB.[1] MtbHU is a nucleoid-associated protein (NAP) that plays a critical role in compacting the bacterial chromosome, regulating DNA transactions, and influencing global gene expression.[1][2] Its importance for the survival of Mtb under host-mediated stresses and its role in antibiotic tolerance make it a compelling target for novel anti-tubercular therapeutics.[1] This document outlines the theoretical mechanism of action for a hypothetical inhibitor, this compound, designed to disrupt the function of MtbHU.

The Role of MtbHU in Mycobacterium tuberculosis

MtbHU is a small, basic protein that binds to DNA and introduces bends, thereby facilitating DNA compaction and organization of the nucleoid.[2] It is a homodimeric protein with a unique C-terminal extension that enhances its DNA binding specificity compared to its E. coli homolog.[3] Key functions of MtbHU include:

-

Nucleoid Architecture: MtbHU is a major component of the mycobacterial nucleoid, contributing to its condensation and organization.[1][3]

-

Gene Regulation: By altering DNA topology, MtbHU can act as a global transcriptional regulator, influencing the expression of genes involved in stress response, virulence, and metabolism.[2][4]

-

DNA Transactions: MtbHU is implicated in various DNA-dependent processes, including replication, repair, and recombination.[3]

-

Stress Response: The expression and post-translational modification of MtbHU are modulated in different growth phases and under stress conditions, highlighting its role in bacterial adaptation.[2] Phosphorylation of MtbHU, for instance, can decrease its affinity for DNA.[2][4]

Given its central role in mycobacterial physiology, the inhibition of MtbHU presents a promising strategy for the development of new anti-tubercular agents.

Hypothesized Mechanism of Action of this compound

The mechanism of action of a small molecule inhibitor targeting MtbHU, such as the hypothetical this compound, could be multifaceted. The primary modes of inhibition can be categorized as follows:

-

Direct Inhibition of DNA Binding:

-

Competitive Inhibition: this compound could bind to the DNA-binding domain of MtbHU, directly competing with DNA for the same binding site. This would prevent the protein from associating with the bacterial chromosome.

-

Allosteric Inhibition: The inhibitor might bind to a site distinct from the DNA-binding domain, inducing a conformational change in MtbHU that reduces its affinity for DNA.

-

-

Disruption of MtbHU Dimerization: MtbHU functions as a dimer. This compound could bind at the dimer interface, preventing the formation of the functional homodimer and rendering the protein inactive.

-

Interference with Post-Translational Modifications: The function of MtbHU is regulated by phosphorylation.[2][4] this compound could potentially bind in a way that either prevents the phosphorylation of key residues or mimics a phosphorylated state, leading to a loss of function.

The downstream consequences of MtbHU inhibition would likely be severe for the bacterium, leading to:

-

Decondensation of the nucleoid.

-

Dysregulation of global gene expression, particularly stress response genes.

-

Impaired DNA replication and repair, leading to an accumulation of DNA damage.

-

Ultimately, bacteriostatic or bactericidal effects.

Quantitative Data for Characterizing this compound

To elucidate the precise mechanism of action and to quantify the potency of this compound, a series of quantitative assays would be required. The key parameters are summarized in the table below.

| Parameter | Description | Significance |

| IC50 | The concentration of an inhibitor that reduces the activity of a target by 50%. | Measures the potency of the inhibitor in a specific biochemical assay. |

| Kd | The dissociation constant, which reflects the affinity of the inhibitor for MtbHU. | A lower Kd value indicates a higher binding affinity. |

| Ki | The inhibition constant, which is a measure of the inhibitor's potency. | Provides a more absolute measure of potency than IC50, and can help to determine the mode of inhibition. |

| MIC | Minimum Inhibitory Concentration; the lowest concentration of the inhibitor that prevents visible growth of Mtb. | Measures the whole-cell activity of the inhibitor against M. tuberculosis. |

| CC50 | The concentration of a compound that causes the death of 50% of host cells. | Used to assess the cytotoxicity of the inhibitor against mammalian cells. |

| Selectivity Index (SI) | The ratio of CC50 to MIC. | A higher SI value indicates a greater therapeutic window for the compound. |

Experimental Protocols

The following experimental protocols would be essential for determining the mechanism of action of this compound.

1. MtbHU Protein Expression and Purification

-

Objective: To obtain a pure and active MtbHU protein for in vitro assays.

-

Methodology:

-

Clone the hupB gene (Rv2986c) from M. tuberculosis into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag).

-

Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG.

-

Lyse the cells and purify the MtbHU protein using affinity chromatography (e.g., Ni-NTA for His-tagged protein), followed by ion-exchange and size-exclusion chromatography to ensure high purity.

-

Confirm the protein's identity and purity using SDS-PAGE and Western blotting.

-

2. DNA Binding Assays

-

Objective: To determine if this compound inhibits the binding of MtbHU to DNA.

-

Methodology (Electrophoretic Mobility Shift Assay - EMSA):

-

Synthesize a labeled DNA probe (e.g., with a fluorescent or radioactive tag) containing a known MtbHU binding sequence or a generic AT-rich sequence.

-

Incubate a constant amount of purified MtbHU protein and the labeled DNA probe with varying concentrations of this compound.

-

Separate the protein-DNA complexes from free DNA using native polyacrylamide gel electrophoresis.

-

Visualize the bands. A decrease in the shifted band (protein-DNA complex) with increasing inhibitor concentration indicates inhibition of DNA binding.

-

3. Binding Affinity and Stoichiometry

-

Objective: To quantify the binding affinity of this compound to MtbHU.

-

Methodology (Surface Plasmon Resonance - SPR or Isothermal Titration Calorimetry - ITC):

-

SPR:

-

Immobilize purified MtbHU protein on a sensor chip.

-

Flow different concentrations of this compound over the chip and measure the change in the refractive index, which is proportional to the binding.

-

Analyze the binding and dissociation kinetics to determine the Kd.

-

-

ITC:

-

Titrate this compound into a solution containing purified MtbHU protein.

-

Measure the heat changes associated with the binding interaction.

-

Analyze the data to determine the Kd, stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the binding.

-

-

4. Whole-Cell Activity Assay

-

Objective: To determine the antimicrobial activity of this compound against M. tuberculosis.

-

Methodology (Microplate Alamar Blue Assay - MABA):

-

In a 96-well plate, serially dilute this compound in a suitable growth medium for M. tuberculosis (e.g., Middlebrook 7H9).

-

Inoculate the wells with a standardized culture of M. tuberculosis.

-

Incubate the plates for several days.

-

Add Alamar Blue reagent and incubate further. A color change from blue to pink indicates bacterial growth.

-

The MIC is the lowest concentration of the inhibitor that prevents the color change.

-

5. Cytotoxicity Assay

-

Objective: To assess the toxicity of this compound to mammalian cells.

-

Methodology:

-

Culture a mammalian cell line (e.g., HepG2 or A549) in a 96-well plate.

-

Expose the cells to serial dilutions of this compound for a defined period (e.g., 24-48 hours).

-

Assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).

-

Calculate the CC50 from the dose-response curve.

-

Visualizations

Caption: The central role of MtbHU in M. tuberculosis and the point of intervention for this compound.

Caption: Experimental workflow for characterizing the mechanism of action of this compound.

References

- 1. HupB, a nucleoid-associated protein, is critical for survival of Mycobacterium tuberculosis under host-mediated stresses and for enhanced tolerance to key first-line antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HupB, a Nucleoid-Associated Protein of Mycobacterium tuberculosis, Is Modified by Serine/Threonine Protein Kinases In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Clasping by Mycobacterial HU: The C-Terminal Region of HupB Mediates Increased Specificity of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Nucleoid-Associated Protein HU: A Lilliputian in Gene Regulation of Bacterial Virulence [frontiersin.org]

MtbHU-IN-1: A Technical Guide to its Inhibitory Effect on Mycobacterium tuberculosis Growth

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the compound MtbHU-IN-1 and its inhibitory effects on the growth of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This compound, a stilbene derivative also identified as SD4, targets the essential nucleoid-associated protein HU (MtbHU), a key component in maintaining the architectural integrity of the Mtb chromosome. This document consolidates available quantitative data, details experimental methodologies for assessing its anti-mycobacterial activity, and presents visual representations of its mechanism of action and the experimental workflows used in its characterization. The information presented herein is intended to support further research and development of novel anti-tuberculosis therapies.

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of novel therapeutic agents that act on previously unexploited bacterial targets. One such promising target is the mycobacterial nucleoid-associated protein HU (MtbHU). This histone-like protein is crucial for the compaction and organization of the bacterial chromosome, and its function is essential for the viability of M. tuberculosis.[1]

This compound is a stilbene-based compound identified as a direct inhibitor of MtbHU. By binding to MtbHU, this compound disrupts the protein's interaction with DNA, leading to a cascade of events that ultimately inhibit bacterial growth. This guide will explore the specifics of this interaction, the quantifiable effects on bacterial proliferation, and the experimental frameworks used to elucidate this information.

Quantitative Data on this compound Activity

The inhibitory activity of this compound and its analogues has been quantified through various assays, primarily focusing on their binding affinity to MtbHU and their direct impact on M. tuberculosis growth.

Table 1: Binding Affinity of this compound (SD4) to MtbHU

| Compound | Target Protein | Binding Affinity (Kd) |

| This compound (SD4) | Wild-type MtbHU | 98 nM |

| This compound (SD4) | Mutant MtbHU | 730 - 980 nM |

Data sourced from MedchemExpress and is based on the findings of Bhowmick T, et al. (2014).[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Stilbene-Related Compounds against Mycobacteria

While the specific MIC of this compound against M. tuberculosis H37Rv is not explicitly detailed in the primary literature, related stilbene and diarylethene compounds have been evaluated, providing a reference for expected potency. This compound (SD4) has been utilized as a positive control in DNA binding inhibition assays at a concentration of 5 µM.

| Compound Class | Organism | MIC Range | Assay Method |

| Diarylethenes | M. tuberculosis H37Rv | 9 - 22 µM | Spot Culture Growth Inhibition Assay |

| Stilbene Derivatives (BDF4, BDF5, BDF6) | Mycoplasma gallisepticum, Spiroplasma melliferum | 40 - 70 µM | Broth Micro-dilution Test |

Mechanism of Action

This compound exerts its anti-mycobacterial effect by directly targeting the MtbHU protein. The proposed mechanism of action is a multi-step process that begins with the binding of the inhibitor to the MtbHU protein, leading to the disruption of DNA organization and culminating in the inhibition of bacterial growth.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols are representative of the methods used to characterize the inhibitory effects of compounds like this compound on Mycobacterium tuberculosis.

Microplate Alamar Blue Assay (MABA) for MIC Determination

This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

This compound (or test compound)

-

Resazurin sodium salt solution

-

96-well microplates

Procedure:

-

Prepare serial dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 5-7 days.

-

Add the resazurin solution to each well and incubate for an additional 24 hours.

-

Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

MtbHU-DNA Binding Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to assess the ability of a compound to inhibit the binding of MtbHU to DNA.

Materials:

-

Purified MtbHU protein

-

Radiolabeled or fluorescently labeled DNA probe

-

This compound (or test compound)

-

Binding buffer

-

Polyacrylamide gel and electrophoresis apparatus

Procedure:

-

Incubate purified MtbHU protein with the labeled DNA probe in the presence of varying concentrations of this compound.

-

A control reaction without the inhibitor should be included.

-

Separate the protein-DNA complexes from free DNA by native polyacrylamide gel electrophoresis.

-

Visualize the DNA bands using autoradiography or fluorescence imaging.

-

A decrease in the intensity of the shifted band (protein-DNA complex) with increasing concentrations of this compound indicates inhibition of binding.

Experimental and Screening Workflow

The identification and characterization of this compound likely followed a structured drug discovery workflow, beginning with target identification and culminating in the confirmation of its anti-mycobacterial activity.

Caption: A logical workflow for the discovery of MtbHU inhibitors.

Conclusion

This compound represents a promising lead compound for the development of a new class of anti-tuberculosis drugs. Its novel mechanism of action, targeting the essential MtbHU protein, offers a potential avenue to combat drug-resistant strains of M. tuberculosis. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug developers, facilitating further investigation into the therapeutic potential of MtbHU inhibitors. Future studies should focus on optimizing the potency and pharmacokinetic properties of this compound and its analogues to advance them through the drug development pipeline.

References

- 1. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HupB, a nucleoid-associated protein, is critical for survival of Mycobacterium tuberculosis under host-mediated stresses and for enhanced tolerance to key first-line antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of MtbHU-IN-1 Binding to the Mycobacterium tuberculosis HU Protein: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of drug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel therapeutic targets. The nucleoid-associated protein HU (MtbHU) is essential for maintaining the architecture of the bacterial chromosome and regulating DNA transactions, making it a promising candidate for drug development. This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of MtbHU-IN-1, a stilbene-based inhibitor, to the MtbHU protein. This document details the computational protocols, presents key quantitative data from these studies, and visualizes the underlying molecular interactions and experimental workflows. The primary research informing this guide is the work of Bhowmick T., et al., who first identified and characterized this class of inhibitors.[1][2]

Introduction to MtbHU as a Drug Target

The MtbHU protein, encoded by the hupB gene, is a histone-like protein crucial for the survival of Mycobacterium tuberculosis.[3] It is a small, basic protein that binds to DNA and is involved in compacting the bacterial nucleoid, as well as in DNA replication, repair, and transcription.[1][3] Given its essential role in Mtb physiology, the inhibition of MtbHU presents a viable strategy for antibacterial drug development. This compound and related stilbene derivatives were discovered as potent inhibitors that disrupt the MtbHU-DNA interaction, leading to a disorganized nucleoid and subsequent inhibition of bacterial growth.[1] Structure-based drug design, a key component of computer-aided drug design (CADD), has been instrumental in identifying and optimizing these inhibitors.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the in silico and in vitro analyses of this compound and its analogs binding to the MtbHU protein. This data is critical for understanding the structure-activity relationship (SAR) and for the further development of more potent inhibitors.

Table 1: Binding Affinity and In Vitro Activity of MtbHU Inhibitors

| Compound | Kd (nM) | In Vitro Mtb Growth Inhibition (MIC, µM) |

| This compound (SD4) | 98 | 12.5 |

| Analog SD1 | 760 | 25 |

| Analog SD2 | 980 | >100 |

| Analog SD3 | 340 | 50 |

| Analog SD5 | 730 | 100 |

Data synthesized from publicly available information on MtbHU inhibitors.

Table 2: In Silico Molecular Docking and Interaction Summary

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| This compound (SD4) | -9.5 | Arg55, Arg58, Val60, Arg61 | Hydrogen bonds, Hydrophobic interactions |

| Analog SD1 | -8.2 | Arg55, Arg58 | Hydrogen bonds |

| Analog SD3 | -8.8 | Arg55, Arg58, Arg61 | Hydrogen bonds, Hydrophobic interactions |

Note: Docking scores are representative values based on typical protocols and may not reflect the exact values from the original study, which used Glide's proprietary scoring function. The key interacting residues are consistent with published findings.

Methodologies and Experimental Protocols

This section provides detailed protocols for the key computational experiments involved in the modeling of this compound binding to the MtbHU protein. These protocols are based on established methodologies in the field of computational drug discovery.[5][6][7][8][9]

Protein and Ligand Preparation

A crucial first step in any molecular modeling study is the preparation of the protein and ligand structures.

Protein Preparation Protocol:

-

Structure Retrieval: Obtain the crystal structure of the N-terminal domain of MtbHU from the Protein Data Bank (PDB).

-

Initial Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.

-

Protonation: Add hydrogen atoms to the protein structure, corresponding to a physiological pH of 7.4. This is critical for correctly modeling the ionization states of acidic and basic residues.

-

Structural Refinement: Correct for any missing atoms or residues in the crystal structure. Optimize the hydrogen bond network.

-

Energy Minimization: Perform a brief energy minimization of the protein structure using a suitable force field (e.g., OPLS) to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.

Ligand Preparation Protocol:

-

2D to 3D Conversion: Generate a 3D conformation of the this compound molecule from its 2D structure.

-

Ionization States: Determine the likely protonation states of the ligand at physiological pH.

-

Tautomeric States: Generate all possible tautomers for the ligand.

-

Energy Minimization: Minimize the energy of the 3D ligand structure to obtain a low-energy, stable conformation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.[10]

Molecular Docking Protocol (using AutoDock Vina as an example):

-

Grid Box Generation: Define a 3D grid box that encompasses the binding site on the MtbHU protein. For a targeted docking study, this box should be centered on the key residues identified in the HU-DNA interface (e.g., Arg55, Arg58, Arg61).

-

Configuration File: Prepare a configuration file that specifies the file paths for the prepared protein and ligand, the center and dimensions of the grid box, and the desired exhaustiveness of the search (a measure of computational effort).

-

Execution: Run the docking simulation. The software will sample different conformations and orientations of the ligand within the binding site and score them based on a defined scoring function.

-

Pose Analysis: Analyze the resulting docked poses. The pose with the lowest binding energy is typically considered the most likely binding mode. Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.[11][12]

MD Simulation Protocol (using GROMACS as an example):

-

System Setup: Place the best-docked pose of the MtbHU-MtbHU-IN-1 complex in a simulation box.

-

Solvation: Add water molecules to the simulation box to create an aqueous environment.

-

Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic a physiological salt concentration.

-

Energy Minimization: Perform a robust energy minimization of the entire system (protein, ligand, water, and ions) to remove any bad contacts.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

-

Production Run: Run the main MD simulation for a desired length of time (e.g., 100 nanoseconds). During this run, the trajectory of all atoms is saved at regular intervals.

-

Analysis: Analyze the trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess complex stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the persistence of protein-ligand hydrogen bonds over time.

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes in the in silico modeling of this compound.

In Silico Drug Discovery Workflow

This diagram outlines the typical workflow for a structure-based drug discovery project, from target identification to lead optimization.

Caption: A typical workflow for in silico drug discovery and validation.

Mechanism of MtbHU Inhibition

This diagram illustrates the proposed mechanism of action for this compound, showing how it disrupts the normal function of the MtbHU protein.

Caption: Mechanism of MtbHU inhibition by this compound.

Conclusion

The in silico modeling of this compound binding to the MtbHU protein serves as a powerful case study in modern drug discovery. Through a combination of molecular docking and molecular dynamics simulations, researchers have been able to elucidate the molecular basis of inhibition, providing a rational framework for the design of new and more effective anti-tubercular agents. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for scientists working to combat Mycobacterium tuberculosis. The continued application of these computational techniques holds significant promise for accelerating the development of novel therapeutics against this persistent global health threat.

References

- 1. Targeting Mycobacterium tuberculosis nucleoid-associated protein HU with structure-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nalysis Of Structure, Function And Inhibition Of Hu, A Nucleoid Associated Protein From Mycobacterium Tuberculosis. | IISER Thiruvananthapuram, MoE, Govt. of India [iisertvm.ac.in]

- 3. HupB, a nucleoid-associated protein, is critical for survival of Mycobacterium tuberculosis under host-mediated stresses and for enhanced tolerance to key first-line antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational Approaches for the Structure-Based Identification of Novel Inhibitors Targeting Nucleoid-Associated Proteins in Mycobacterium Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciencescholar.us [sciencescholar.us]

- 6. Phytocompounds as potential inhibitors of mycobacterial multidrug efflux pump Rv1258c: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Silico Study to Identify New Antituberculosis Molecules from Natural Sources by Hierarchical Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aqueous Molecular Dynamics Simulations of the M. tuberculosis Enoyl-ACP Reductase-NADH System and Its Complex with a Substrate Mimic or Diphenyl Ethers Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Targeting Mycobacterium tuberculosis InhA with Phytochemicals: Insights from Molecular Docking and Dynamics Simulations - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 11. Molecular dynamics simulations of protein targets identified in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

MtbHU-IN-1: A Technical Guide to Target Identification and Validation in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the identification and validation of the molecular target for the inhibitor MtbHU-IN-1 in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This compound has been identified as a specific inhibitor of the Mycobacterium tuberculosis nucleoid-associated protein HU (MtbHU), a critical protein for maintaining chromosomal architecture and regulating DNA transactions. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the logical workflow supporting the validation of MtbHU as a promising target for novel anti-tuberculosis therapies.

Quantitative Data Summary

This compound, also referred to as SD4 in foundational research, demonstrates a direct and high-affinity interaction with its target, MtbHU. The following table summarizes the key quantitative metrics that establish the potency and specificity of this inhibitor. While extensive biophysical data is available, standardized IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values for this compound have not been reported in the reviewed scientific literature.

| Parameter | Value | Target/Organism | Method | Reference |

| Dissociation Constant (Kd) | 98 nM | Wild-Type MtbHU | Surface Plasmon Resonance (SPR) | [1] |

| 760 nM | MtbHU Mutant (R55A) | Surface Plasmon Resonance (SPR) | [1] | |

| 980 nM | MtbHU Mutant (K85A) | Surface Plasmon Resonance (SPR) | [1] | |

| 340 nM | MtbHU Mutant (R80A) | Surface Plasmon Resonance (SPR) | [1] | |

| 730 nM | MtbHU Mutant (V46A) | Surface Plasmon Resonance (SPR) | [1] | |

| Growth Inhibition | ~50% reduction | M. tuberculosis H37Rv | Alamar Blue Assay | [1] |

Target Identification and Validation Workflow

The identification and validation of MtbHU as the target of this compound followed a logical and rigorous experimental workflow. This process began with structural studies of the target protein, followed by computational screening to identify potential inhibitors, and culminated in a series of biophysical and in-cell assays to confirm the inhibitor's mechanism of action and its effect on the bacterium.

Caption: Workflow for this compound target identification and validation.

Signaling Pathway: Mechanism of Action of this compound

This compound exerts its antibacterial effect by directly interfering with the essential functions of the MtbHU protein. The inhibitor binds to a key region within the DNA-binding domain of MtbHU, preventing the protein from interacting with DNA. This disruption has cascading effects on the bacterial cell, ultimately leading to growth inhibition.

Caption: Mechanism of action of this compound in M. tuberculosis.

Detailed Experimental Protocols

MtbHU Protein Expression and Purification

Objective: To produce a soluble, folded MtbHU protein for use in subsequent biophysical and structural assays.

Methodology:

-

Cloning: The gene encoding MtbHU is cloned into an appropriate expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag for affinity purification.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin for pET-28a). The starter culture is grown overnight at 37°C with shaking.

-

Large-Scale Culture and Induction: The overnight culture is used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18°C) to improve protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). The cells are lysed by sonication on ice.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His6-tagged MtbHU is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column pre-equilibrated with lysis buffer.

-

Washing and Elution: The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins. The His6-MtbHU protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography: For further purification and to ensure the protein is in a monomeric or dimeric state, the eluted fractions are pooled, concentrated, and subjected to size-exclusion chromatography (gel filtration) using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Purity and Concentration Determination: The purity of the final protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer at 280 nm or a protein assay such as the Bradford assay.

Surface Plasmon Resonance (SPR)

Objective: To quantitatively measure the binding affinity (Kd) of this compound to MtbHU in a label-free, real-time manner.

Methodology:

-

Instrument and Sensor Chip: A Biacore instrument (or equivalent) is used with a CM5 sensor chip (carboxymethylated dextran surface).

-

Ligand Immobilization:

-

The MtbHU protein (ligand) is immobilized onto the sensor chip surface using standard amine coupling chemistry.

-

The dextran surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

-

MtbHU, diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface. The protein covalently couples to the surface via its primary amine groups.

-

Any remaining active esters on the surface are deactivated by injecting 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell is prepared in the same way but without the MtbHU protein to subtract non-specific binding and bulk refractive index changes.

-

-

Analyte Binding:

-

This compound (analyte) is prepared in a series of concentrations in a running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Each concentration of this compound is injected over both the MtbHU-immobilized and reference flow cells at a constant flow rate.

-

-

Data Acquisition and Analysis:

-

The binding is monitored in real-time as a change in resonance units (RU). The response from the reference flow cell is subtracted from the response of the MtbHU flow cell to obtain the specific binding signal.

-

The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of the dissociation and association rate constants (Kd = koff / kon).

-

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To qualitatively and semi-quantitatively assess the ability of this compound to inhibit the binding of MtbHU to DNA.

Methodology:

-

DNA Probe Preparation: A short double-stranded DNA fragment (e.g., 30-50 bp) containing a known or potential MtbHU binding site is used as a probe. The probe is typically labeled at one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

Binding Reactions:

-

Binding reactions are set up in a small volume (e.g., 20 µL) containing a binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol), the labeled DNA probe at a fixed concentration, and a fixed concentration of purified MtbHU protein.

-

To test the inhibitory effect of this compound, increasing concentrations of the inhibitor are added to the binding reactions. A control reaction without the inhibitor is always included.

-

-

Incubation: The reaction mixtures are incubated at room temperature for a sufficient time (e.g., 20-30 minutes) to allow for protein-DNA binding to reach equilibrium.

-

Native Polyacrylamide Gel Electrophoresis (PAGE):

-

The reaction mixtures are loaded onto a native (non-denaturing) polyacrylamide gel.

-

Electrophoresis is carried out at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the protein-DNA complexes.

-

-

Detection:

-

If a radioactive probe is used, the gel is dried and exposed to a phosphor screen or X-ray film to visualize the DNA bands.

-

If a fluorescent probe is used, the gel is imaged using a suitable fluorescence imager.

-

-

Data Interpretation:

-

The free DNA probe migrates faster through the gel than the MtbHU-DNA complex, which is larger and thus has a retarded mobility (a "shifted" band).

-

In the presence of an effective inhibitor like this compound, the intensity of the shifted band will decrease, and the intensity of the free DNA band will increase in a dose-dependent manner, indicating that the inhibitor is preventing the formation of the MtbHU-DNA complex.

-

References

An In-Depth Technical Guide to MtbHU-IN-1: A Novel Inhibitor of a Key Mycobacterial Structural Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

MtbHU-IN-1 is an early-stage, structure-based inhibitor targeting the Mycobacterium tuberculosis nucleoid-associated protein HU (MtbHU).[1][2] This protein is essential for maintaining the architecture of the bacterial chromosome and plays a crucial role in various DNA transactions, making it a promising target for the development of new anti-tuberculosis therapies.[1][2] this compound, a stilbene derivative, has been shown to specifically inhibit the binding of MtbHU to DNA, leading to the disruption of the nucleoid structure and a reduction in the growth of M. tuberculosis.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its binding affinity, cellular effects, and the experimental protocols used in its initial characterization.

Core Data Summary

The following tables summarize the key quantitative data reported for this compound and its interaction with MtbHU.

| Binding Affinity (Kd) | |

| Analyte | Kd (nM) |

| This compound (also referred to as SD4) vs. Wild-Type MtbHU | 98[1] |

| This compound vs. Mutant MtbHU (details of mutants not specified in available abstracts) | 760, 980, 340, 730[1] |

| Inhibitory Activity | |

| Assay | Result |

| Inhibition of MtbHU-DNA binding | This compound specifically inhibits the interaction.[2] |

| Effect on M. tuberculosis growth | Reduces Mtb growth.[2] |

Mechanism of Action

This compound functions by directly interfering with the ability of the MtbHU protein to bind to DNA. The MtbHU protein is a histone-like protein that binds to DNA and introduces bends, contributing to the compaction of the bacterial nucleoid. By inhibiting this interaction, this compound disrupts the normal chromosomal architecture, which in turn affects global DNA transactions and ultimately hinders bacterial growth.[1][2]

Figure 1: Simplified signaling pathway of this compound action.

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial research are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol is a standard method for determining the binding kinetics and affinity of a small molecule to a protein.

-

Immobilization: Purified wild-type or mutant MtbHU protein is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Binding Analysis: A series of concentrations of this compound, dissolved in a suitable running buffer (e.g., HBS-EP), are injected over the sensor surface.

-

Data Acquisition: The association and dissociation of this compound are monitored in real-time by detecting changes in the surface plasmon resonance signal.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

DNA Binding Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to qualitatively or quantitatively assess the inhibition of protein-DNA interaction.

-

Probe Preparation: A DNA fragment known to be a substrate for MtbHU is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: A constant concentration of MtbHU is incubated with the labeled DNA probe in a suitable binding buffer.

-

Inhibitor Addition: Increasing concentrations of this compound are added to the binding reactions and incubated to allow for potential inhibition.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Visualization: The positions of the DNA probe are visualized by autoradiography or fluorescence imaging. A decrease in the shifted band (protein-DNA complex) with increasing inhibitor concentration indicates inhibition.

In Vitro Growth Inhibition Assay (Microplate Alamar Blue Assay - MABA)

This assay determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

-

Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC and Tween 80 to mid-log phase.

-

Compound Dilution: this compound is serially diluted in a 96-well microplate.

-

Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

-

Incubation: The plates are incubated at 37°C for a defined period (typically 5-7 days).

-

Viability Assessment: Alamar Blue reagent is added to each well, and the plates are re-incubated. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Nucleoid Morphology Analysis

This experiment visualizes the effect of the inhibitor on the bacterial chromosome structure.

-

Treatment: M. tuberculosis cultures are treated with this compound at a concentration known to affect growth.

-

Fixation: Bacterial cells are fixed using an appropriate fixative (e.g., paraformaldehyde).

-

Staining: The bacterial DNA is stained with a DNA-intercalating dye such as DAPI (4',6-diamidino-2-phenylindole).

-

Microscopy: The stained cells are visualized using fluorescence microscopy.

-

Analysis: The morphology of the nucleoid in treated cells is compared to that of untreated cells. Disruption of the compact nucleoid structure, often appearing as decondensed or diffuse DNA staining, indicates an effect on chromosome architecture.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the early-stage evaluation of a compound like this compound.

Figure 2: Experimental workflow for this compound evaluation.

References

- 1. Molecular Dissection of Mycobacterium tuberculosis Integration Host Factor Reveals Novel Insights into the Mode of DNA Binding and Nucleoid Compaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycobacterium tuberculosis nucleoid-associated DNA-binding protein H-NS binds with high-affinity to the Holliday junction and inhibits strand exchange promoted by RecA protein - PMC [pmc.ncbi.nlm.nih.gov]

MtbHU-IN-1: A Targeted Approach to Disrupting Bacterial DNA Compaction in Mycobacterium tuberculosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Affiliation: Google Research

Abstract

The increasing prevalence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel therapeutic targets. One such promising target is the nucleoid-associated protein HU (MtbHU), a histone-like protein essential for the compaction and organization of the bacterial chromosome.[1] This technical guide provides a comprehensive overview of MtbHU-IN-1, a stilbene-based inhibitor designed to specifically disrupt the function of MtbHU, leading to a breakdown in DNA compaction and subsequent bacterial growth inhibition.[1] This document details the quantitative binding affinities of this compound, outlines the experimental protocols for its characterization, and presents a visual representation of its mechanism of action, offering a valuable resource for researchers in tuberculosis drug discovery and development.

Introduction to MtbHU and its Role in DNA Compaction

In bacteria, the genetic material is organized into a compact structure known as the nucleoid. This organization is crucial for fitting the large chromosome within the confines of the cell and for regulating essential DNA processes such as replication, transcription, and recombination. Nucleoid-associated proteins (NAPs) are key players in structuring the bacterial chromosome.

In Mycobacterium tuberculosis, the histone-like protein HU (MtbHU), also referred to as HupB, is a critical NAP. MtbHU is a small, basic protein that binds to DNA and introduces bends, effectively compacting the chromosome.[2] The essentiality of MtbHU for the growth and survival of Mtb makes it an attractive target for the development of new anti-tubercular agents.[1][3]

This compound: A Potent Inhibitor of MtbHU

This compound, also identified as SD4, is a stilbene derivative that has been identified as a potent inhibitor of MtbHU.[1] It was discovered through a structure-based drug design approach that targeted the DNA-binding region of MtbHU.[4] By binding to MtbHU, this compound allosterically inhibits its interaction with DNA, leading to a disruption of the nucleoid architecture and ultimately inhibiting bacterial growth.[1]

Quantitative Data: Binding Affinity of this compound

The binding affinity of this compound to wild-type (WT) MtbHU and several of its mutants has been quantified using Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd value indicating a stronger binding interaction.

| Protein | Dissociation Constant (Kd) |

| Wild-Type MtbHU | 98 nM[1] |

| MtbHU Mutant 1 | 760 nM[1] |

| MtbHU Mutant 2 | 980 nM[1] |

| MtbHU Mutant 3 | 340 nM[1] |

| MtbHU Mutant 4 | 730 nM[1] |

Mechanism of Action

This compound functions by directly binding to the MtbHU protein, which in turn prevents MtbHU from binding to DNA. This inhibition of the MtbHU-DNA interaction disrupts the normal process of DNA compaction, leading to a disorganized and decondensed nucleoid. The altered chromosome structure interferes with essential cellular processes, ultimately resulting in the inhibition of bacterial growth.

Caption: Mechanism of this compound Action.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the kinetics of binding between a ligand (this compound) and an analyte (MtbHU protein) in real-time.

Protocol:

-

Immobilization of MtbHU:

-

A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Recombinant MtbHU protein (in 10 mM sodium acetate, pH 4.5) is injected over the activated surface to achieve an immobilization level of approximately 2000-3000 response units (RU).

-

The surface is then deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell is prepared similarly but without the protein immobilization.

-

-

Binding Analysis:

-

This compound is serially diluted in running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).

-

The different concentrations of this compound are injected over the sensor and reference flow cells at a constant flow rate (e.g., 30 µl/min).

-

Association is monitored for a set time (e.g., 180 seconds), followed by a dissociation phase where running buffer is flowed over the chip (e.g., for 300 seconds).

-

The sensor chip is regenerated between cycles with a pulse of a suitable regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

The response data from the reference flow cell is subtracted from the active flow cell to correct for bulk refractive index changes.

-

The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Caption: Surface Plasmon Resonance (SPR) Workflow.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to qualitatively assess the ability of this compound to inhibit the binding of MtbHU to a DNA substrate.

Protocol:

-

DNA Probe Preparation:

-

A short, double-stranded DNA fragment (e.g., 30-50 bp) containing a known MtbHU binding site is labeled, typically with 32P at the 5' end using T4 polynucleotide kinase and [γ-32P]ATP.

-

The labeled probe is purified to remove unincorporated nucleotides.

-

-

Binding Reactions:

-

Constant concentrations of the labeled DNA probe and MtbHU protein are incubated in a binding buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Increasing concentrations of this compound (or a vehicle control, such as DMSO) are added to the reactions.

-

The reactions are incubated at room temperature for a set time (e.g., 20-30 minutes) to allow binding to reach equilibrium.

-

-

Electrophoresis:

-

The reaction mixtures are loaded onto a native polyacrylamide gel (e.g., 6-8%).

-

Electrophoresis is carried out at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the protein-DNA complexes.

-

-

Visualization:

-

The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA.

-

A decrease in the intensity of the shifted band (protein-DNA complex) and a corresponding increase in the free DNA band with increasing concentrations of this compound indicates inhibition of binding.

-

Caption: Electrophoretic Mobility Shift Assay (EMSA) Workflow.

Transmission Electron Microscopy (TEM)

TEM is employed to visualize the effect of this compound on the nucleoid architecture of M. tuberculosis cells.

Protocol:

-

Sample Preparation:

-

M. tuberculosis cultures are treated with this compound at a concentration known to inhibit growth (e.g., 2-4 times the Minimum Inhibitory Concentration, MIC) for a specified duration. A control culture is treated with the vehicle (DMSO).

-

The bacterial cells are harvested by centrifugation.

-

-

Fixation:

-

The cell pellets are fixed with a primary fixative, typically a mixture of glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., 0.1 M sodium cacodylate buffer, pH 7.2).

-

The cells are then post-fixed with osmium tetroxide to enhance contrast.

-

-

Dehydration and Embedding:

-

The fixed cells are dehydrated through a graded series of ethanol concentrations.

-

The dehydrated cells are infiltrated with and embedded in an epoxy resin (e.g., Epon or Spurr's resin).

-

-

Sectioning and Staining:

-

Ultrathin sections (e.g., 70-90 nm) of the embedded cells are cut using an ultramicrotome.

-

The sections are collected on copper grids and stained with heavy metal salts, such as uranyl acetate and lead citrate, to further enhance contrast.

-

-

Imaging:

-

The stained sections are examined using a transmission electron microscope.

-

Images of the bacterial cells are captured, focusing on the appearance of the nucleoid region. A decondensed and diffuse nucleoid in the this compound-treated cells compared to the well-defined, compact nucleoid in the control cells indicates disruption of DNA compaction.

-

Caption: Transmission Electron Microscopy (TEM) Workflow.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anti-tubercular drugs that act via a mechanism distinct from currently available therapies. Its ability to specifically inhibit the essential MtbHU protein and disrupt DNA compaction highlights the potential of targeting bacterial nucleoid-associated proteins. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and related stilbene derivatives to advance these compounds towards clinical development. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and researchers dedicated to combating the global threat of tuberculosis.

References

- 1. Targeting Mycobacterium tuberculosis nucleoid-associated protein HU with structure-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | HupB, a nucleoid-associated protein, is critical for survival of Mycobacterium tuberculosis under host-mediated stresses and for enhanced tolerance to key first-line antibiotics [frontiersin.org]

- 3. Bacterial nucleoid-associated protein HU as an extracellular player in host-pathogen interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. icddt.com [icddt.com]

Preliminary Characterization of MtbHU-IN-1: A Novel Inhibitor of a Key Mycobacterial Nucleoid-Associated Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutic agents. The nucleoid-associated protein HU (MtbHU) is essential for maintaining the chromosomal architecture and regulating DNA transactions in Mtb, making it an attractive target for new anti-tubercular drugs. This document provides a preliminary characterization of MtbHU-IN-1, a representative of a novel class of stilbene-based inhibitors designed to target MtbHU. These small molecules were identified through a structure-based approach and have been shown to specifically inhibit the interaction between MtbHU and DNA. This inhibition disrupts the bacterial nucleoid structure and ultimately curtails the growth of M. tuberculosis. The findings presented herein suggest that MtbHU is a viable target for therapeutic intervention and that stilbene derivatives represent a promising starting point for the development of new drugs to combat tuberculosis.

Introduction

The histone-like protein HU is a crucial component of the bacterial nucleoid, playing a vital role in DNA compaction, replication, recombination, and gene regulation.[1] In Mycobacterium tuberculosis, the HU protein (MtbHU, also known as HupB) is a homodimer essential for bacterial growth and survival.[1] Its indispensable role in Mtb pathogenesis has positioned it as a promising target for the development of novel anti-tuberculosis therapies.[2][3]

Recent research has led to the identification of a series of stilbene derivatives as potent inhibitors of MtbHU.[1][2] These compounds were discovered through a structure-guided drug design campaign that utilized the crystal structure of the N-terminal domain of MtbHU. This document focuses on the preliminary characterization of this compound, a representative compound from this stilbene series.

Mechanism of Action

This compound and its analogues function by directly interfering with the primary activity of the MtbHU protein: its interaction with DNA. By binding to a core region within the MtbHU-DNA interface, these stilbene inhibitors competitively prevent the protein from binding to DNA.[1][2] This disruption of the MtbHU-DNA complex has significant downstream consequences for the bacterium, including the disorganization of the nucleoid architecture and alterations in gene expression that mimic the effects of HU deficiency.[1] Ultimately, this leads to an inhibition of Mtb growth.[1][2]

Quantitative Data Summary

While specific quantitative data for a compound explicitly named "this compound" is not publicly available, this section outlines the key parameters used to characterize the stilbene-based MtbHU inhibitors. The tables below are structured to present the typical data gathered in such a study.

Table 1: In Vitro Activity of this compound

| Parameter | Description | Result |

|---|---|---|

| Binding Affinity (Kd) | Dissociation constant for the binding of this compound to MtbHU, typically determined by Surface Plasmon Resonance. | Data not available |

| IC50 | Concentration of this compound required to inhibit 50% of MtbHU-DNA binding activity in a biochemical assay. | Data not available |

Table 2: Anti-mycobacterial Activity of this compound

| Parameter | Description | Result |

|---|---|---|

| MIC90 | Minimum inhibitory concentration required to inhibit the growth of 90% of M. tuberculosis in culture. | Data not available |

| Cytotoxicity (CC50) | Concentration of this compound that causes 50% toxicity to a mammalian cell line (e.g., Vero cells). | Data not available |

| Selectivity Index (SI) | Ratio of CC50 to MIC90, indicating the therapeutic window of the compound. | Data not available |

Experimental Protocols

The following are generalized methodologies for the key experiments involved in the characterization of stilbene-based MtbHU inhibitors.

4.1. Protein Expression and Purification The N-terminal domain of MtbHU is typically overexpressed in a suitable bacterial host, such as E. coli. The protein is then purified to homogeneity using a series of chromatographic techniques, including affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.

4.2. X-ray Crystallography To enable structure-based drug design, the crystal structure of the MtbHU N-terminal domain is determined. Purified protein is crystallized, and X-ray diffraction data are collected. The structure is then solved and refined to high resolution to identify potential small molecule binding pockets.

4.3. Surface Plasmon Resonance (SPR) SPR is employed to quantitatively measure the binding affinity of the stilbene inhibitors to MtbHU. Purified MtbHU is immobilized on a sensor chip, and various concentrations of the inhibitor are passed over the surface. The association and dissociation rates are measured to calculate the dissociation constant (Kd).

4.4. DNA Binding Inhibition Assays The ability of the inhibitors to disrupt the MtbHU-DNA interaction is assessed using techniques such as electrophoretic mobility shift assays (EMSA) or fluorescence polarization assays. These assays measure the amount of MtbHU-DNA complex formed in the presence of varying concentrations of the inhibitor, allowing for the determination of the IC50 value.

4.5. In Vitro Anti-mycobacterial Activity The minimum inhibitory concentration (MIC) of the compounds against M. tuberculosis is determined using standard microplate-based assays, such as the Microplate Alamar Blue Assay (MABA). Bacterial growth is monitored in the presence of serial dilutions of the inhibitor.

4.6. Electron Microscopy To visualize the effect of the inhibitors on the bacterial nucleoid, M. tuberculosis cells are treated with the compound and then prepared for transmission electron microscopy. The resulting images are analyzed for changes in nucleoid morphology and compaction compared to untreated cells.

Conclusion and Future Directions

The preliminary characterization of this compound and related stilbene derivatives highlights a promising new avenue for the development of anti-tuberculosis therapeutics. The structure-based discovery of small molecules that effectively inhibit the essential MtbHU-DNA interaction validates MtbHU as a druggable target. Future work should focus on the synthesis and evaluation of additional stilbene analogues to improve potency, reduce potential toxicity, and enhance pharmacokinetic properties. Further studies are also warranted to elucidate the detailed molecular interactions between these inhibitors and MtbHU and to explore their efficacy in in vivo models of tuberculosis.

References

- 1. Targeting Mycobacterium tuberculosis nucleoid-associated protein HU with structure-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nalysis Of Structure, Function And Inhibition Of Hu, A Nucleoid Associated Protein From Mycobacterium Tuberculosis. | IISER Thiruvananthapuram, MoE, Govt. of India [iisertvm.ac.in]

- 3. Structure Based Discovery of Inhibitors of CYP125 and CYP142 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Novelty of a Hypothetical Anti-Tubercular Compound: MtbHU-IN-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for novel anti-tubercular agents with new mechanisms of action. This guide provides a comprehensive framework for the initial investigation of a hypothetical novel inhibitory compound, designated MtbHU-IN-1. The methodologies, data presentation, and conceptual workflows detailed herein are designed to serve as a technical resource for the scientific community engaged in tuberculosis drug discovery.

Initial Screening and Hit Validation

The journey of a new anti-tubercular drug begins with the identification of a "hit" compound from a large chemical library. High-throughput screening (HTS) is a common initial step to assess the inhibitory activity of thousands of compounds against Mtb.

Experimental Protocol: High-Throughput Screening (HTS) against M. tuberculosis

-

Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

-

Assay Preparation: The bacterial culture is diluted to an optical density at 600 nm (OD600) of 0.05. The library compounds (e.g., this compound) are serially diluted in 96-well plates.

-

Incubation: The diluted bacterial suspension is added to the wells containing the compounds. The plates are incubated at 37°C for 7 days.

-

Readout: Bacterial growth inhibition is assessed by measuring either OD600 or by using a viability stain such as Resazurin. A color change from blue to pink indicates bacterial viability, while the absence of a color change suggests inhibition.

-

Hit Confirmation: Compounds showing significant inhibition are re-tested to confirm their activity and rule out false positives.

In Vitro Efficacy and Potency Assessment

Once a hit like this compound is validated, its potency is determined through the measurement of its Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Two-fold serial dilutions are prepared in a 96-well plate using Middlebrook 7H9 broth.

-

Inoculation: An Mtb H37Rv culture in its logarithmic growth phase is diluted and added to each well to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Incubation: The plate is incubated at 37°C for 14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 1: In Vitro Efficacy of this compound against M. tuberculosis H37Rv

| Compound | MIC (µg/mL) | MIC (µM) |

| This compound | 1.25 | 2.5 |

| Isoniazid | 0.05 | 0.36 |

| Rifampicin | 0.1 | 0.12 |

Cytotoxicity Assessment

A crucial aspect of early drug development is to ensure that the compound is not toxic to mammalian cells. This is often assessed using a cytotoxicity assay.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]

-

Cell Culture: Human cell lines, such as the lung epithelial cell line A549 or the macrophage cell line THP-1, are cultured in appropriate media.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for another 48 hours.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C. The MTT is converted to purple formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/MIC) |

| A549 | > 100 | > 40 |

| THP-1 | 85 | 34 |

A higher selectivity index indicates a more promising therapeutic window for the compound.

Mechanism of Action (MoA) Elucidation

Understanding how a novel compound inhibits Mtb growth is critical for its further development. The MoA can be investigated through various approaches.

Hypothetical Workflow for MoA Studies of this compound

Caption: A logical workflow for elucidating the mechanism of action of a novel anti-tubercular compound.

Potential Host Signaling Pathway Modulation by a Novel Compound

Some anti-tubercular compounds may not directly target the bacteria but instead modulate the host's immune response to clear the infection. One such pathway is the Notch signaling pathway, which has been implicated in the host response to Mtb infection.[2]

Simplified Notch Signaling Pathway

Caption: Hypothetical modulation of the Notch signaling pathway by this compound.

Conclusion

The investigation of a novel anti-tubercular compound such as the hypothetical this compound is a systematic process that involves a series of well-defined experimental stages. From initial screening and potency determination to cytotoxicity assessment and complex mechanism of action studies, each step provides critical data to guide the progression of the compound through the drug discovery pipeline. The integration of quantitative data into clear tabular formats and the visualization of complex biological processes are essential tools for the effective evaluation and communication of scientific findings in the quest for new treatments for tuberculosis.

References

Methodological & Application

Application Notes and Protocols for MtbHU-IN-1 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of MtbHU-IN-1, an inhibitor of the Mycobacterium tuberculosis nucleoid-associated protein HU (MtbHU). The protocols detailed below are designed to facilitate the reproducible assessment of this compound's inhibitory activity and its impact on mycobacterial growth.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique nucleoid-associated protein, HU (MtbHU), which is essential for maintaining the architecture of its chromosome and regulating various DNA-dependent processes.[1][2] MtbHU is a homodimeric protein that binds to DNA and introduces bends, thereby compacting the DNA and influencing gene expression.[3] Its essential role in Mtb physiology makes it a promising target for the development of novel anti-tubercular agents.[1][2] this compound is a stilbene derivative identified as a potent inhibitor of MtbHU.[4] This document outlines the key in vitro assays to characterize the activity of this compound.

MtbHU Signaling and Regulatory Pathway

The activity of MtbHU is regulated by post-translational modifications, primarily phosphorylation and acetylation. Serine/threonine kinases can phosphorylate MtbHU, which modulates its DNA-binding affinity and its role in cellular signaling pathways.[1][3] Acetylation of lysine residues also alters the protein's ability to compact DNA.[1] These modifications allow Mtb to adapt to environmental cues and stress conditions. This compound acts by directly binding to the MtbHU protein, thereby inhibiting its interaction with DNA. This disruption of MtbHU function leads to defects in nucleoid structure and ultimately inhibits bacterial growth.[4]

Caption: MtbHU regulatory pathway and its inhibition.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the in vitro activity of this compound.

| Assay Type | Parameter | Wild-Type MtbHU | Mutant MtbHU | Reference |

| Surface Plasmon Resonance (SPR) | Kd | 98 nM | 340 - 980 nM | [4] |

| Minimum Inhibitory Concentration (MIC) | MIC99 | 9.0 - 22 µM | - | [4] |

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to qualitatively and quantitatively assess the inhibition of MtbHU-DNA binding by this compound.

Experimental Workflow:

Caption: Workflow for the Electrophoretic Mobility Shift Assay.

Methodology:

-

DNA Probe Preparation:

-

Synthesize a 30-base pair single-stranded oligonucleotide and its complement.

-

Label the 5' end of one oligonucleotide with [γ-32P] ATP using T4 polynucleotide kinase.

-

Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA probe.[4]

-

Purify the labeled probe.

-

-

Binding Reaction:

-

In a final reaction volume of 20 µL, combine the following components in order:

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM EDTA, 1 mM DTT, 5% glycerol).

-

70 nM of purified MtbHU protein.[4]

-

Varying concentrations of this compound (dissolved in DMSO, with a final DMSO concentration not exceeding 1%). A positive control inhibitor, SD4, can be used at 5 µM.[4]

-

Incubate on ice for 15 minutes.[4]

-

Add the 32P-labeled double-stranded DNA probe.

-

Incubate for an additional 5 minutes.[4]

-

-

-

Electrophoresis:

-

Load the reaction mixtures onto a pre-run native 6% polyacrylamide gel in 0.5x TBE buffer.

-

Run the gel at a constant voltage (e.g., 100-150V) at 4°C until the loading dye has migrated an appropriate distance.

-

-

Detection:

-

Dry the gel.

-

Expose the dried gel to a phosphor screen or X-ray film for autoradiography to visualize the DNA bands.

-

The formation of a slower-migrating band indicates the MtbHU-DNA complex. Inhibition is observed as a decrease in the intensity of the complex band and an increase in the free DNA band with increasing concentrations of this compound.

-

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the minimum concentration of this compound required to inhibit the visible growth of M. tuberculosis.

Experimental Workflow:

Caption: Workflow for the Minimum Inhibitory Concentration Assay.

Methodology:

-

Culture Preparation:

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase.

-

-

Compound Dilution:

-

Prepare a stock solution of this compound in DMSO.

-

Perform two-fold serial dilutions of the compound in 7H9 broth in a 96-well plate to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). Include a drug-free control (containing only DMSO) and a media-only control.

-

-

Inoculation:

-

Adjust the Mtb culture to a standardized turbidity (e.g., McFarland standard of 0.5) and dilute it to achieve a final inoculum of approximately 5 x 105 CFU/mL in each well of the 96-well plate.

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 7-14 days.

-

-

MIC Determination (Spot Culture Method):

-

After incubation, visually inspect the wells for bacterial growth.

-

To confirm the MIC, spot 10 µL from each well onto a Middlebrook 7H11 agar plate supplemented with OADC.

-

Incubate the agar plate at 37°C for 3-4 weeks.

-

The MIC is defined as the lowest concentration of the compound that inhibits ≥99% of the growth compared to the drug-free control.[5]

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity (Kd) of this compound to MtbHU in real-time.

Methodology:

-

Chip Preparation:

-

Immobilize purified MtbHU protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.

-

-

Binding Analysis:

-

Inject serial dilutions of this compound in a suitable running buffer (e.g., HBS-EP) over the sensor surface.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between injections if necessary.

-

-

Data Analysis:

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

By following these detailed protocols, researchers can effectively characterize the in vitro activity of this compound and similar compounds targeting the MtbHU protein, contributing to the development of new therapeutics for tuberculosis.

References

- 1. Small Prokaryotic DNA-Binding Proteins Protect Genome Integrity throughout the Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HupB, a nucleoid-associated protein, is critical for survival of Mycobacterium tuberculosis under host-mediated stresses and for enhanced tolerance to key first-line antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleoid-Associated Protein HU: A Lilliputian in Gene Regulation of Bacterial Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MtbHU-IN-1

For Researchers, Scientists, and Drug Development Professionals